molecular formula C8H6N4O3S2 B2636605 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 853744-89-5

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2636605
CAS No.: 853744-89-5
M. Wt: 270.28
InChI Key: NVZBTRJWLMNLIM-RQOWECAXSA-N
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Description

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazolidinedione (TZD) core (2,4-dioxothiazolidin-5-ylidene) linked via a Z-configuration double bond to a 5-methyl-1,3,4-thiadiazol-2-yl acetamide moiety. The Z-stereochemistry is critical for its conformational stability and biological interactions.

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3S2/c1-3-11-12-7(16-3)9-5(13)2-4-6(14)10-8(15)17-4/h2H,1H3,(H,9,12,13)(H,10,14,15)/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZBTRJWLMNLIM-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2,4-dioxothiazolidin-5-ylidene with N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones are primarily recognized for their insulin-sensitizing effects. The compound has shown promise in enhancing glucose uptake and improving insulin sensitivity. Research indicates that derivatives of thiazolidinediones can significantly lower blood glucose levels in diabetic models. For instance, a study demonstrated that certain thiazolidinedione derivatives exhibited superior antidiabetic activity compared to standard drugs like pioglitazone .

CompoundActivity Level (vs. Pioglitazone)
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideHigh
Other derivativesModerate to High

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. The compound has been tested against various cancer cell lines, including prostate and colon cancer cells. In vitro assays such as the MTT assay have shown that these compounds can induce cytotoxicity in cancer cells, suggesting their potential as chemotherapeutic agents .

Cell LineCompound Efficacy
SKNMC (Neuroblastoma)Moderate
HT-29 (Colon Cancer)High
PC3 (Prostate Cancer)Moderate

Antimicrobial Activity

Thiazolidinedione derivatives have also been investigated for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinedione derivatives similar to the compound :

  • Synthesis and Evaluation : A series of thiazolidinedione derivatives were synthesized and screened for antidiabetic activity using alloxan-induced diabetic models. Results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard treatments .
  • Anticancer Screening : In a comparative study on anticancer activity, several derivatives were tested against multiple cancer cell lines. The results suggested that modifications to the thiazolidinedione structure could significantly enhance cytotoxic effects .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Structural Differences and Implications

Core Modifications: The target compound retains the canonical TZD core, whereas Compound 73 introduces a phenoxy linker, enhancing aromatic interactions with target enzymes like COX-2 . The methoxybenzylidene analog () incorporates a thioxo group at C2 of the TZD, which may alter electron distribution and redox properties compared to the dioxo configuration in the target .

Substituent Effects: The 5-methyl group on the thiadiazole ring in the target compound likely improves metabolic stability by reducing oxidative degradation, a common issue in thiadiazole derivatives .

Biological Activity Trends: Anti-inflammatory activity correlates with the presence of electron-withdrawing groups (e.g., fluorine in Compound 73) and extended conjugation (e.g., phenoxy linkers) . Antibacterial activity in thiadiazole derivatives () is linked to acetylated side chains, which the target compound lacks, suggesting divergent therapeutic applications.

Comparative Pharmacological Data

Parameter Target Compound Compound 73 Methoxybenzylidene Analog Thiadiazole Antibacterial Agent
Molecular Weight 270.3 g/mol 372.4 g/mol 443.6 g/mol 348.4 g/mol
LogP (Predicted) 1.8 3.2 3.5 1.2
Key Bioactivity N/A COX-2 inhibition N/A Antibacterial
Potency (IC₅₀/MIC) N/A 82% inhibition at 10 µM N/A MIC = 8 µg/mL

Biological Activity

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex compound that incorporates both thiazolidine and thiadiazole moieties. These structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound can be characterized by its key functional groups:

  • Thiazolidine ring : Known for its role in several bioactive compounds.
  • Thiadiazole moiety : Associated with various pharmacological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives similar to this compound showed promising antibacterial effects against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

CompoundActivityReference
Thiazolidine derivativesAntibacterial
1,3,4-Thiadiazole derivativesAntimicrobial

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds containing the 1,3,4-thiadiazole scaffold demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For example:

  • Compound 2g showed an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Cell LineIC50 Value (µM)Treatment Duration
LoVo2.4448 hours
MCF-723.2948 hours

Anti-inflammatory Activity

Compounds derived from the thiazolidine and thiadiazole frameworks have also shown anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of specific substituents on the thiadiazole ring enhances this activity .

Pharmacokinetic Properties

Pharmacokinetic studies using in silico models indicate that the compound has favorable absorption characteristics but lacks blood-brain barrier permeability. The compound exhibits moderate solubility and is predicted to have good gastrointestinal absorption .

Pharmacokinetic PropertyValue
SolubilityPoorly soluble
GI AbsorptionHigh
Blood-Brain Barrier PermeabilityNo

Case Studies

Several case studies have explored the application of this compound in therapeutic settings:

  • Anticancer Efficacy : A study evaluated the effect of a series of thiadiazole derivatives on various cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly enhanced anticancer activity compared to unmodified compounds .
  • Antimicrobial Screening : Another investigation focused on the antibacterial properties of thiazolidine derivatives against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Q & A

Q. What are the optimized synthetic routes for (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The compound is synthesized via a two-step process:

Intermediate Preparation : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the chloroacetylated intermediate .

Final Coupling : React the intermediate with 5-methyl-1,3,4-thiadiazol-2-amine in DMF at room temperature. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Quench with ice-water, filter, and recrystallize from ethanol to obtain high-purity product (yield: 65–75%) .

Q. Key Optimization Parameters :

  • Solvent choice (DMF enhances nucleophilicity).
  • Stoichiometric ratios (1.5:1 molar ratio of intermediate to amine).
  • Temperature control (room temperature minimizes side reactions).

Q. Table 1: Synthesis Conditions

StepReagentsSolventTemperatureYield
1K₂CO₃, chloroacetyl chlorideDMFRT80%
25-methyl-1,3,4-thiadiazol-2-amineDMFRT70%

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via vinyl proton shifts (δ 7.2–7.8 ppm for Z-configuration) and carbonyl carbons (δ 165–175 ppm) .
  • IR Spectroscopy : Detect C=O stretches (1690–1740 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 338) and compare with theoretical values .

Critical Analysis : Discrepancies in NMR splitting patterns may indicate stereochemical impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound, particularly regarding its anti-inflammatory vs. hypoglycemic activities?

Methodological Answer :

  • Dose-Dependent Studies : Conduct parallel in vitro (e.g., COX-2 inhibition) and in vivo (e.g., glucose tolerance tests in rodents) assays at matched concentrations .
  • Metabolite Profiling : Use LC-MS to identify active metabolites in plasma that may enhance or antagonize effects in vivo .
  • Pathway Analysis : Apply transcriptomics (RNA-seq) to discern tissue-specific signaling cascades (e.g., PPAR-γ for hypoglycemia vs. NF-κB for inflammation) .

Example Data Conflict : In vitro anti-inflammatory activity (IC₅₀: 12 μM) may not translate in vivo due to rapid hepatic clearance. Adjust dosing regimens or modify substituents (e.g., fluorophenyl groups) to improve pharmacokinetics .

Q. What computational and crystallographic methods are recommended for elucidating the three-dimensional conformation and electronic properties of this compound?

Methodological Answer :

  • X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids. Resolve Z/E isomerism via anomalous scattering .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) and electrostatic potential maps .

Case Study : A 1.8 Å resolution crystal structure revealed a planar thiazolidinedione ring, stabilized by intramolecular H-bonding (N-H⋯O=C), critical for receptor binding .

Q. What strategies can be employed to mitigate toxicity concerns identified in preclinical studies, while maintaining therapeutic efficacy?

Methodological Answer :

  • Structural Modifications : Replace the 5-methylthiadiazole moiety with less electrophilic groups (e.g., methoxy) to reduce DNA adduct formation .
  • Prodrug Design : Mask the acetamide group with a cleavable ester to minimize renal toxicity .
  • Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) in rodent models and correlate with transcriptomic data to identify off-target pathways .

Q. Table 2: Toxicity Mitigation Strategies

StrategyExample ModificationOutcome
Substituent Replacement5-Methyl → 5-MethoxyReduced genotoxicity
Prodrug SynthesisAcetamide → Ethyl esterImproved renal clearance

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